(R)-Leucic acid

Description

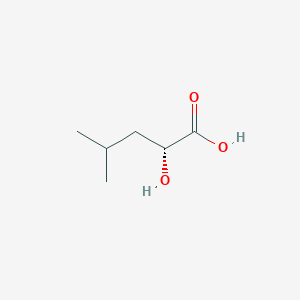

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)3-5(7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRFTAZAXQPQHI-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331458 | |

| Record name | (R)-2-Hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Leucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20312-37-2 | |

| Record name | D-Leucic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20312-37-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leucic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020312372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-Hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-Hydroxy-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEUCIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82AX56U3YN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Leucic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000624 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-Leucic Acid: Chemical Structure, Properties, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a metabolite of the branched-chain amino acid leucine.[1] This alpha-hydroxy acid is of significant interest to the scientific community due to its roles in various biological processes, including the regulation of lipid metabolism and its potential as a muscle-building supplement.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, characterization, and biological evaluation are presented to facilitate further research and development.

Chemical Structure and Identification

This compound is the (R)-enantiomer of 2-hydroxy-4-methylpentanoic acid.[3] Its structure is characterized by a carboxylic acid group and a hydroxyl group on the alpha-carbon, with an isobutyl side chain.

| Identifier | Value |

| IUPAC Name | (2R)-2-hydroxy-4-methylpentanoic acid[3] |

| Synonyms | D-Leucic acid, D-α-Hydroxyisocaproic acid[4] |

| CAS Number | 20312-37-2[3] |

| Chemical Formula | C6H12O3[3] |

| Molecular Weight | 132.16 g/mol [3] |

| SMILES | CC(C)C--INVALID-LINK--O[3] |

| InChI Key | LVRFTAZAXQPQHI-RXMQYKEDSA-N[5] |

Physicochemical Properties

The physicochemical properties of leucic acid are crucial for its handling, formulation, and biological activity. The data presented below is for the racemic mixture (DL-Leucic acid) and the individual enantiomers where available.

| Property | This compound | (S)-Leucic Acid | DL-Leucic Acid |

| Melting Point (°C) | 76-80[5] | 78-80 | 75 |

| Boiling Point (°C) | 251.31 (estimated) | 277.83 (rough estimate) | 249 (at 760 mmHg) |

| pKa (Strongest Acidic) | 4.26 (predicted) | 4.26 (predicted) | 3.86 (predicted) |

| Water Solubility (g/L) | 165.5 (estimated) | 124 (predicted) | 886 mg/mL |

| LogP | 0.522 (estimated) | 0.78 (predicted) | 0.522 (estimated) |

| Optical Rotation [α]D | Not specified | -26° (c=2, 1% NaOH) | Not applicable |

Biological Activity and Signaling Pathways

This compound is a metabolite of Lactobacillus and has been shown to promote intestinal fatty acid absorption by upregulating the expression of CD36.[2] This suggests a role in microbe-host interactions and the regulation of lipid metabolism.[2]

CD36-Mediated Fatty Acid Uptake

CD36 is a scavenger receptor that functions as a fatty acid translocase, facilitating the uptake of long-chain fatty acids into cells.[6] The upregulation of CD36 by this compound can lead to increased intracellular fatty acid concentrations. This process is believed to involve downstream signaling cascades that may include the activation of protein kinases and transcription factors that regulate the expression of genes involved in lipid metabolism.[6]

Effects on Muscle Cells

Studies on the related amino acid, leucine, have shown that it can modulate mitochondrial biogenesis and energy metabolism in C2C12 myotubes through SIRT1-AMPK signaling pathways.[7] While direct evidence for this compound is still emerging, it is plausible that it may exert similar effects on muscle cell metabolism.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis of this compound from D-leucine.[8]

Materials:

-

D-leucine

-

1N Sulfuric acid

-

Sodium nitrite (B80452)

-

Deionized water

-

Ethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2.62 g of D-leucine in 30 ml of 1N sulfuric acid in a flask and cool the solution to 0°C in an ice bath.[8]

-

Separately, dissolve 2.07 g of sodium nitrite in 15 ml of water.[8]

-

Slowly add the sodium nitrite solution to the D-leucine solution while maintaining the temperature at 0°C.[8]

-

Stir the resulting solution at 0°C for 3 hours, followed by stirring at room temperature for 2 hours.[8]

-

Extract the reaction mixture three times with 10 ml of ethyl ether using a separatory funnel.[8]

-

Combine the organic layers and wash with brine.[8]

-

Dry the organic layer over anhydrous magnesium sulfate.[8]

-

Remove the solvent under reduced pressure using a rotary evaporator to yield this compound as a light-yellow solid.[8]

Characterization of this compound

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of the synthesized this compound in approximately 0.5 mL of a deuterated solvent (e.g., DMSO-d6, CDCl3, or D2O) in an NMR tube.[9][10]

Instrumentation and Parameters:

-

Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.[10]

-

For 1H NMR, typical parameters include a spectral width of ~12 ppm, a sufficient number of scans for good signal-to-noise, and a relaxation delay of 1-2 seconds.

-

For 13C NMR, a proton-decoupled experiment is typically performed with a spectral width of ~220 ppm and a longer relaxation delay and acquisition time to ensure quantitative data if needed.[11]

4.2.2. Mass Spectrometry (MS)

Sample Preparation:

-

Dissolve the sample in an appropriate volatile solvent (e.g., methanol, acetonitrile, or water) to a concentration of approximately 1 mg/mL.[12]

-

Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for ESI).[12][13]

Instrumentation and Parameters:

-

Analyze the sample using a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) source.[13]

-

Acquire the mass spectrum in positive or negative ion mode to determine the accurate mass of the molecular ion and confirm the elemental composition.

In Vitro Biological Assays

4.3.1. Cell Culture and Treatment

-

Culture IPEC-J2 (intestinal porcine epithelial cells) or C2C12 (mouse myoblast) cells in appropriate growth medium and conditions until they reach the desired confluency for differentiation (for C2C12) or treatment.

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO or water) and dilute to the final working concentrations in cell culture medium.[2]

4.3.2. Triglyceride Content Assay in IPEC-J2 Cells

-

Treat IPEC-J2 cells with varying concentrations of this compound (e.g., 0.125-2 mM) for a specified period.[2]

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and measure the triglyceride content using a commercial triglyceride quantification kit according to the manufacturer's instructions. These kits typically involve the enzymatic hydrolysis of triglycerides to glycerol (B35011) and free fatty acids, followed by a colorimetric or fluorometric detection of glycerol.

4.3.3. Western Blot for AMPK and ERK1/2 Phosphorylation in C2C12 Myotubes

-

Differentiate C2C12 myoblasts into myotubes.

-

Treat the myotubes with this compound for various time points.

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[1]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.[1]

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[1]

-

Block the membrane and probe with primary antibodies specific for phosphorylated and total AMPK and ERK1/2.

-

Incubate with an appropriate HRP-conjugated secondary antibody.[1]

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.[1]

-

Quantify the band intensities and express the results as the ratio of phosphorylated to total protein.

In Vivo Animal Studies

4.4.1. Rat Growth and Feed Efficiency Study

-

House young, growing rats individually in a controlled environment.[14]

-

Provide a basal diet and water ad libitum.

-

Prepare experimental diets by supplementing the basal diet with different concentrations of this compound (e.g., 0-0.3%).[2]

-

Acclimatize the rats to the basal diet before starting the experimental period.

-

Randomly assign rats to the different dietary groups.

-

Measure body weight and feed intake weekly for the duration of the study (e.g., 14 days).[2][14]

-

Calculate weight gain, feed intake, and feed efficiency (weight gain/feed intake).

-

At the end of the study, animals can be euthanized for blood and tissue collection for further analysis.[14]

Conclusion

This compound is a biologically active molecule with the potential to influence key metabolic pathways. This guide provides a foundational understanding of its chemical and physical properties, along with detailed protocols to enable further investigation into its synthesis, characterization, and biological functions. The provided information is intended to serve as a valuable resource for researchers in academia and industry who are interested in exploring the therapeutic and nutraceutical potential of this intriguing compound.

References

- 1. 2-D08 treatment regulates C2C12 myoblast proliferation and differentiation via the Erk1/2 and proteasome signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NRAC controls CD36-mediated fatty acid uptake in adipocytes and lipid clearance in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 5. researchgate.net [researchgate.net]

- 6. CD36, a signaling receptor and fatty acid transporter that regulates immune cell metabolism and fate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 8. prepchem.com [prepchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. preprints.org [preprints.org]

- 11. magritek.com [magritek.com]

- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 13. 利用できないコンテンツ [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (R)-Leucic Acid

This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological significance, and relevant experimental protocols. This document is intended to serve as a valuable resource for professionals in research and drug development.

Chemical Identity and Properties

This compound, also known as (R)-2-hydroxy-4-methylpentanoic acid, is the (R)-enantiomer of leucic acid. It is a metabolite of the branched-chain amino acid, leucine.

| Identifier | Value | Citation |

| CAS Number | 20312-37-2 | [1][2] |

| Molecular Formula | C6H12O3 | [1] |

| Molecular Weight | 132.16 g/mol | [1] |

| IUPAC Name | (2R)-2-hydroxy-4-methylpentanoic acid | [1] |

| Synonyms | D-Leucic acid, (R)-2-Hydroxyisocaproic acid, D-α-Hydroxyisocaproic acid | [2] |

Physicochemical Properties

| Property | Value | Citation |

| Physical Description | Solid | [1] |

| Melting Point | 76-80 °C | [2] |

| Boiling Point (Predicted) | 251.3 ± 13.0 °C | [2] |

| Density (Predicted) | 1.097 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 3.86 ± 0.21 | [2] |

| Solubility | Soluble in DMSO | [2][3] |

Biological Role and Mechanism of Action

This compound is a metabolite produced by certain microorganisms, such as Lactobacillus, and is also found in humans, particularly in association with metabolic conditions like maple syrup urine disease and short-bowel syndrome.[1][2] Its primary biological activities of interest are its role in lipid metabolism and its antimicrobial properties.

This compound has been shown to promote the absorption of intestinal fatty acids.[3][4] This is achieved through the upregulation of the fatty acid translocase, CD36, a key transporter of lipids in the intestine.[4][5] The increased expression of CD36 facilitates the uptake of fatty acids into enterocytes, leading to increased triglyceride synthesis and lipid deposition.[3][4]

CD36 Signaling Pathway

The following diagram illustrates the general signaling pathway of CD36, which is upregulated by this compound.

Figure 1: General CD36 signaling pathway activated by fatty acids like this compound.

This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[6] Its mechanism of action involves the disruption of the bacterial cell membrane, leading to depolarization, increased permeability, and subsequent leakage of cellular contents, ultimately resulting in cell death.[6]

Experimental Protocols

The following diagram outlines a logical workflow for such a synthesis.

Figure 2: A general workflow for the enantioselective synthesis of this compound.

This protocol describes a general method to assess the effect of this compound on CD36 expression in an intestinal epithelial cell line, such as IPEC-J2 or Caco-2.

Methodology:

-

Cell Culture: Culture intestinal epithelial cells to ~80% confluency in appropriate media.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0.125-2 mM) for a specified time (e.g., 24 hours).[3] Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Lyse the cells to extract total protein and/or RNA.

-

Quantification of CD36 Expression:

-

Western Blot (for protein): Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for CD36. Use a secondary antibody conjugated to a detectable marker for visualization. A loading control (e.g., β-actin or GAPDH) is essential.

-

qPCR (for mRNA): Convert extracted RNA to cDNA. Perform quantitative PCR using primers specific for the CD36 gene. Normalize expression levels to a housekeeping gene.

-

-

Data Analysis: Quantify the relative expression of CD36 in treated cells compared to the control.

The following diagram illustrates the experimental workflow.

Figure 3: Experimental workflow for determining the effect of this compound on CD36 expression.

The antimicrobial activity of this compound can be determined using standard methods such as broth microdilution to find the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[6][7]

Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., 1 x 10^7 CFU/mL).[6]

-

Serial Dilution: Perform serial two-fold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the bacterium (e.g., 35-37°C) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.[6]

-

MBC Determination: Subculture aliquots from the wells with no visible growth onto agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., ≥99.9%) in the initial inoculum.[6]

Summary and Future Directions

This compound is a biologically active metabolite with potential applications in modulating lipid metabolism and as an antimicrobial agent. Its ability to upregulate CD36 expression in the intestine presents an interesting avenue for research into nutritional interventions and therapies for malabsorption syndromes. Further research is warranted to fully elucidate the specific signaling pathways it modulates and to explore its therapeutic potential in preclinical and clinical settings. The development of robust and scalable enantioselective synthesis methods will be crucial for advancing the study of this compound.

References

- 1. (R)-2-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 439960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-2-HYDROXY-4-METHYLPENTANOIC ACID | 20312-37-2 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Intestinal CD36 and Other Key Proteins of Lipid Utilization: Role in Absorption and Gut Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial efficacy and possible mechanism of action of 2-hydroxyisocaproic acid (HICA) | PLOS One [journals.plos.org]

- 7. Assessment of antimicrobial activity [protocols.io]

(R)-Leucic Acid: A Comprehensive Technical Guide on the Leucine Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Leucic acid, also known as D-α-hydroxyisocaproic acid, is a stereoisomer of leucic acid, a metabolite of the essential branched-chain amino acid, leucine (B10760876). While its L-isomer, (S)-Leucic acid, is a more direct product of L-leucine metabolism, this compound is emerging as a molecule of interest due to its potential physiological activities, particularly in the realms of muscle metabolism and gut health. This technical guide provides an in-depth overview of this compound, consolidating current knowledge on its biochemical synthesis, physiological roles, and the analytical and experimental methodologies used in its study. Quantitative data are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of its biological context and research applications.

Introduction

Leucine is a well-established activator of muscle protein synthesis and a critical nutrient for maintaining muscle mass.[1] Its metabolism gives rise to several bioactive molecules, including α-ketoisocaproate (KIC), β-hydroxy-β-methylbutyrate (HMB), and α-hydroxyisocaproic acid (HICA), also known as leucic acid.[1][2] HICA exists as two stereoisomers: (S)-Leucic acid and this compound. While the metabolism of L-leucine primarily yields (S)-Leucic acid, the (R)-isomer is also detected in biological systems and is produced by certain microorganisms, such as Lactobacillus species.[3] This guide focuses specifically on the (R)-enantiomer, exploring its formation, biological effects, and the methodologies for its investigation.

Biochemical Synthesis and Metabolism

The formation of this compound is intrinsically linked to the metabolism of D-leucine, a stereoisomer of the common L-leucine. The metabolic pathway involves a two-step enzymatic process.

Step 1: Oxidative Deamination of D-Leucine

The initial step is the conversion of D-leucine to its corresponding α-keto acid, α-ketoisocaproate (KIC). This reaction is catalyzed by the FAD-dependent enzyme, D-amino acid oxidase (DAO).[4][5] DAO is present in various mammalian tissues, including the kidney and liver, and plays a role in the metabolism of D-amino acids.[6]

Step 2: Stereospecific Reduction of α-Ketoisocaproate

The subsequent step involves the reduction of the ketone group of KIC to a hydroxyl group, yielding this compound. This is a stereospecific reaction catalyzed by a D-2-hydroxyacid dehydrogenase. While a specific mammalian enzyme for this reaction has not been definitively characterized, studies on bacteria such as Lactococcus lactis have identified a D-2-hydroxyacid dehydrogenase (erroneously annotated as PanE) that efficiently catalyzes the NADH-dependent reduction of KIC to D-2-hydroxyisocaproic acid (this compound).[7][8] This bacterial enzyme exhibits high catalytic efficiency for KIC.[7][8]

The following diagram illustrates the proposed metabolic pathway for the formation of this compound from D-leucine.

Metabolic pathway from D-Leucine to this compound.

Physiological Roles and Biological Activities

Research into the specific effects of this compound is ongoing, with many studies having used the racemic mixture, DL-α-hydroxyisocaproic acid (HICA).

Muscle Metabolism

Studies using HICA have shown it to possess anti-catabolic properties and the potential to enhance muscle recovery. Chronic supplementation with HICA has been demonstrated to improve muscle recovery after immobilization-induced atrophy in rats, an effect associated with a sustained increase in protein synthesis.[7]

Intestinal Health and Lipid Metabolism

This compound, as a metabolite of Lactobacillus, has been shown to promote the absorption of fatty acids in the intestine by upregulating the expression of CD36.[3] In vitro studies using IPEC-J2 cells have demonstrated that this compound can increase the content of triglycerides in a dose-dependent manner.[3]

Signaling Pathway Modulation

The molecular mechanisms underlying the effects of leucic acid are being actively investigated. Studies with HICA in C2C12 myotubes have shown that it can modulate key signaling pathways involved in cellular energy status and protein synthesis.

-

AMPK Pathway: HICA has been observed to increase the phosphorylation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[9]

-

mTOR Pathway: While leucine is a potent activator of the mTORC1 pathway, a key regulator of protein synthesis, studies with HICA have shown that it does not significantly affect the phosphorylation of p70S6K or 4E-BP1, downstream targets of mTORC1.[9] This suggests that the effects of HICA on muscle protein synthesis may be mediated through mTOR-independent mechanisms or that it may primarily act by attenuating protein degradation.

The following diagram depicts the known and hypothesized signaling pathways modulated by leucic acid.

Modulation of cellular signaling by HICA.

Quantitative Data

The quantification of this compound is challenging due to its chiral nature and the presence of its more abundant L-isomer. Most available data is for the racemic mixture, HICA.

| Parameter | Matrix | Species | Value | Reference |

| Pharmacokinetics of D-Leucine Metabolism | ||||

| Fraction of D-Leucine to KIC | Plasma | Rat | 70.1% | [9] |

| Fraction of KIC to L-Leucine | Plasma | Rat | 40.2% | [9] |

| Overall Fraction of D-Leucine to L-Leucine | Plasma | Rat | 28.2% | [9] |

| Enzyme Kinetics of D-2-Hydroxyacid Dehydrogenase (from L. lactis) | ||||

| Vmax/Km for 2-ketoisocaproate | - | - | 6,640 U/mg/mM | [7][8] |

| In Vitro Effects of this compound | ||||

| Triglyceride Increase | IPEC-J2 cells | - | Significant at 0.125-2 mM | [3] |

| In Vivo Effects of this compound | ||||

| Growth-promoting efficacy (vs. L-isomer) | - | Rat | 41% | [3] |

Experimental Protocols

Analytical Methodology: Chiral LC-MS/MS for (R)- and (S)-Leucic Acid Quantification

The stereospecific quantification of (R)- and (S)-Leucic acid in biological matrices requires chiral liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).

Objective: To separate and quantify the enantiomers of leucic acid in plasma.

Materials:

-

Chiral stationary phase HPLC column (e.g., Crown ether-based or polysaccharide-based)

-

Mass spectrometer with electrospray ionization (ESI) source

-

(R)- and (S)-Leucic acid analytical standards

-

Stable isotope-labeled internal standard (e.g., D7-(R,S)-Leucic acid)

-

Plasma samples

-

Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

-

Protein precipitation reagent (e.g., acetonitrile with 1% formic acid)

Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Column: Chiral stationary phase column (e.g., Crownpak CR-I(+)).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: Optimize for baseline separation of the enantiomers. A typical starting point is a gradient from 5% to 95% B over 10 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

MS Detection: ESI in negative ion mode.

-

MRM Transitions: Monitor the precursor to product ion transitions for leucic acid (e.g., m/z 131 -> 85) and the internal standard.

-

-

Quantification:

-

Construct calibration curves using the peak area ratios of the analytes to the internal standard.

-

The following diagram outlines the workflow for this analytical protocol.

Analytical workflow for chiral separation of leucic acid.

In Vitro Model: C2C12 Myotube Atrophy Assay

This protocol is used to assess the effects of this compound on muscle cell atrophy in vitro.

Objective: To induce and measure myotube atrophy and assess the protective effects of this compound.

Materials:

-

C2C12 myoblasts

-

Growth medium (DMEM with 10% FBS)

-

Differentiation medium (DMEM with 2% horse serum)

-

Atrophy-inducing agent (e.g., TNF-α and IFN-γ)

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fixative (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody against myosin heavy chain (MHC)

-

Fluorescently labeled secondary antibody

-

Nuclear stain (e.g., DAPI)

-

Fluorescence microscope and imaging software

Protocol:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in growth medium until 80-90% confluency.

-

Induce differentiation by switching to differentiation medium.

-

Maintain in differentiation medium for 4-6 days, changing the medium every 48 hours, until myotubes are formed.

-

-

Treatment:

-

Pre-treat myotubes with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Induce atrophy by adding TNF-α and IFN-γ to the medium, with or without this compound, for another 24-48 hours.

-

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with permeabilization buffer.

-

Block non-specific binding with blocking buffer.

-

Incubate with primary anti-MHC antibody.

-

Incubate with fluorescently labeled secondary antibody and DAPI.

-

-

Image Acquisition and Analysis:

-

Capture images using a fluorescence microscope.

-

Measure the diameter of the myotubes using imaging software.

-

Calculate the average myotube diameter for each treatment group.

-

The following diagram illustrates the workflow for the C2C12 myotube atrophy assay.

C2C12 myotube atrophy experimental workflow.

Conclusion and Future Directions

This compound is a metabolite of D-leucine with emerging biological activities, particularly in the context of muscle metabolism and intestinal health. While research has begun to elucidate its metabolic origins and physiological effects, several areas warrant further investigation. Future studies should focus on the stereospecific quantification of this compound in human biological fluids to establish physiological concentration ranges. The identification and characterization of the mammalian enzyme responsible for the stereospecific reduction of KIC to this compound is crucial for a complete understanding of its endogenous synthesis. Furthermore, well-controlled clinical trials are needed to determine the efficacy and safety of this compound supplementation for improving muscle mass and function, as well as its potential applications in metabolic and gastrointestinal disorders. The development of robust and accessible chiral analytical methods will be paramount to advancing our understanding of this intriguing leucine metabolite.

References

- 1. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]

- 2. Effects of alfa-hydroxy-isocaproic acid on body composition, DOMS and performance in athletes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The d-2-Hydroxyacid Dehydrogenase Incorrectly Annotated PanE Is the Sole Reduction System for Branched-Chain 2-Keto Acids in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. α-Ketoisocaproic acid - Wikipedia [en.wikipedia.org]

- 7. Chronic α-hydroxyisocaproic acid treatment improves muscle recovery after immobilization-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. KEGG ENZYME: 1.1.1.345 [genome.jp]

- 9. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence and Biosynthetic Sources of (R)-Leucic Acid: A Technical Guide

Abstract

(R)-Leucic acid, also known as (R)-α-hydroxyisocaproic acid, is a chiral α-hydroxy acid that has garnered interest in the fields of microbiology, food science, and pharmacology. As a metabolite of the essential amino acid L-leucine, its presence in nature is primarily attributed to the metabolic activities of various microorganisms, particularly lactic acid bacteria extensively used in food fermentation. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its sources in microorganisms, fermented foods, and its limited detection in plant and animal kingdoms. Furthermore, this document elucidates the stereospecific biosynthetic pathway responsible for its formation and outlines detailed experimental protocols for its extraction, identification, and quantification.

Introduction

Leucic acid (2-hydroxy-4-methylpentanoic acid) is a hydroxy acid derivative of the branched-chain amino acid L-leucine. It exists as two stereoisomers: this compound and (S)-Leucic acid. The biological activities and natural prevalence of these enantiomers can differ significantly. This compound is recognized as a metabolite of various Lactobacillus species and is implicated in microbe-host interactions, including the regulation of lipid metabolism[1]. This guide focuses specifically on the (R)-enantiomer, providing researchers, scientists, and drug development professionals with a detailed technical resource on its natural sources and biosynthesis.

Natural Occurrence and Sources

The primary natural source of this compound is microbial fermentation. Its presence in plants and animals is not as well-documented and appears to be limited.

Microorganisms

This compound is a known metabolite of several bacterial species, most notably lactic acid bacteria (LAB) belonging to the genus Lactobacillus. These microorganisms are integral to the fermentation of a wide array of food products. The production of leucic acid is a part of the amino acid catabolism pathways in these bacteria.

Certain species of Clostridium, such as the pathogenic bacterium Clostridium difficile, are also capable of producing this compound as part of their leucine (B10760876) fermentation pathway[2].

Fermented Foods

As a direct consequence of microbial metabolism, this compound is found in various fermented foods. The concentration of leucic acid in these products can vary widely depending on the specific microbial strains used, the fermentation conditions (such as temperature and pH), and the composition of the raw materials.

-

Fermented Dairy Products: Yogurt, cheese, and kefir are significant sources of leucic acid. Studies have shown that the concentration of 2-hydroxyisocaproic acid (HICA), the general term for leucic acid, can be substantial in these products. For instance, in a study on fermented milk products, the concentration of HICA was significantly increased by optimizing fermentation conditions[3].

-

Other Fermented Products: Leucic acid has also been identified in other fermented foods such as kimchi, soy sauce, and wine[3].

Plants

The occurrence of leucic acid in the plant kingdom is sporadic and less pronounced compared to its isomer, isoleucic acid. While isoleucic acid is ubiquitously present in plants, leucic acid has been detected in only a few species. For example, L-Leucic acid has been reported in Brassica napus (rapeseed)[4]. However, specific quantification and the enantiomeric distribution in these plant sources are not well-established. There is currently no substantial evidence for the widespread natural occurrence of this compound in plants.

Animals and Humans

This compound is not a common metabolite in mammals under normal physiological conditions. However, its presence has been detected in human biofluids, such as urine, particularly in individuals with certain metabolic disorders. For instance, elevated levels of D-leucic acid have been reported in patients with Maple Syrup Urine Disease (MSUD), an inherited disorder of branched-chain amino acid metabolism, and Short-bowel syndrome[5]. Its presence has also been observed in muscle tissue[3].

Quantitative Data on Leucic Acid in Natural Sources

The following table summarizes the available quantitative data for leucic acid (often reported as 2-hydroxyisocaproic acid or HICA without specifying the enantiomer) in various natural sources. It is important to note that data specifically quantifying the (R)-enantiomer is limited in the current scientific literature.

| Source Category | Specific Source | Analyte | Concentration | Reference |

| Fermented Foods | Fermented Milk Product (optimized conditions) | 2-Hydroxyisocaproic acid | 4651 mg/kg dry weight | [6] |

| Microorganisms | Lactobacillus plantarum (in culture) | 2-Hydroxyisocaproic acid | 526 ± 20.9 µg/mL | [7] |

| Lactobacillus lactis (in culture) | 2-Hydroxyisocaproic acid | 153.1 ± 13.7 µg/mL | [7] | |

| Leuconostoc mesenteroides (in culture) | 2-Hydroxyisocaproic acid | 266.9 ± 5.9 µg/mL | [7] | |

| Human Biofluids | Blood (Newborn, normal) | Hydroxyisocaproic acid | <0.7 µM | [8] |

Biosynthesis of this compound

The formation of this compound from L-leucine is a two-step enzymatic process that occurs in certain microorganisms. This pathway is a key part of the catabolism of branched-chain amino acids.

Biosynthetic Pathway

The biosynthesis involves the initial transamination of L-leucine to its corresponding α-keto acid, α-ketoisocaproate (KIC). This is followed by a stereospecific reduction of KIC to this compound.

Key Enzyme: D-Hydroxyisocaproate Dehydrogenase (D-HicDH)

The stereospecific reduction of α-ketoisocaproate to this compound is catalyzed by the NADH-dependent enzyme D-hydroxyisocaproate dehydrogenase (D-HicDH)[6][9]. This enzyme belongs to the family of D-2-hydroxyacid dehydrogenases. The gene encoding this enzyme has been identified and characterized in several lactic acid bacteria, including Lactobacillus paracasei and Lactobacillus confusus, as well as in Clostridium difficile[9][10]. The enzyme exhibits high specificity for the (R)-enantiomer, ensuring the production of this compound.

Experimental Protocols

The accurate identification and quantification of this compound from complex matrices such as fermented foods or biological fluids require robust analytical methods. Chiral chromatography is essential to differentiate between the (R) and (S) enantiomers.

Sample Preparation for Analysis from Fermented Dairy Products

This protocol outlines a general procedure for the extraction of leucic acid from a solid or semi-solid dairy matrix like cheese or yogurt.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Direct enantioselective analysis of leucic acid can be achieved using HPLC with a chiral stationary phase (CSP).

-

Column: A chiral column, such as one based on a macrocyclic glycopeptide (e.g., teicoplanin-based CSP) or a polysaccharide-based CSP, is required[11].

-

Mobile Phase: The mobile phase composition is critical for achieving separation and can be optimized. A typical mobile phase for a teicoplanin-based column might consist of an aqueous buffer (e.g., ammonium (B1175870) formate) with an organic modifier like methanol (B129727) or acetonitrile[11]. For acidic compounds like leucic acid on certain CSPs, the addition of a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve peak shape and resolution[12].

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is commonly used for non-aromatic carboxylic acids. Alternatively, mass spectrometry (LC-MS) can be employed for higher sensitivity and selectivity.

-

Method Development: A systematic approach to method development involves screening different chiral columns and mobile phase compositions to achieve baseline separation of the (R) and (S) enantiomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive technique for the analysis of volatile compounds. For non-volatile compounds like leucic acid, derivatization is necessary to increase their volatility.

-

Extraction: Follow the sample preparation protocol as outlined in section 5.1.

-

Derivatization: The extracted and dried sample is subjected to a derivatization reaction. A common method is silylation, using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in a solvent like pyridine (B92270) or acetonitrile. The reaction is typically carried out at an elevated temperature (e.g., 60-80 °C) for a specific duration (e.g., 30-60 minutes) to convert the carboxylic acid and hydroxyl groups to their trimethylsilyl (B98337) (TMS) esters and ethers, respectively.

-

GC-MS Analysis:

-

Column: A chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives) is used for the enantioselective separation of the derivatized leucic acid.

-

Injection: A split/splitless injector is used.

-

Temperature Program: A temperature gradient is programmed to ensure the separation of the analytes.

-

Mass Spectrometry: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification, targeting characteristic ions of the derivatized leucic acid.

-

Conclusion

This compound is a naturally occurring α-hydroxy acid primarily produced by the microbial fermentation of L-leucine, with lactic acid bacteria being the most significant contributors. Consequently, fermented foods, particularly dairy products, represent the main dietary source of this compound. Its presence in plants and animals appears to be minimal under normal physiological conditions but can be detected in mammals in the context of specific metabolic diseases. The stereospecific biosynthesis of this compound is catalyzed by the enzyme D-hydroxyisocaproate dehydrogenase. The analysis and quantification of this compound necessitate the use of chiral separation techniques, such as HPLC or GC-MS with appropriate chiral stationary phases. Further research is warranted to fully elucidate the quantitative distribution of this compound across a broader range of natural sources and to understand its physiological roles in both microorganisms and higher organisms.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Characterization of (R)-2-hydroxyisocaproate dehydrogenase and a family III coenzyme A transferase involved in reduction of L-leucine to isocaproate by Clostridium difficile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. α-Hydroxyisocaproic Acid Decreases Protein Synthesis but Attenuates TNFα/IFNγ Co-Exposure-Induced Protein Degradation and Myotube Atrophy via Suppression of iNOS and IL-6 in Murine C2C12 Myotube - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]

- 5. Human Metabolome Database: Showing metabocard for D-Leucic acid (HMDB0000624) [hmdb.ca]

- 6. uniprot.org [uniprot.org]

- 7. Nucleic Acid Determination in Storage Tissues of Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for Hydroxyisocaproic acid (HMDB0000746) [hmdb.ca]

- 9. Characterization of (R)-2-Hydroxyisocaproate Dehydrogenase and a Family III Coenzyme A Transferase Involved in Reduction of l-Leucine to Isocaproate by Clostridium difficile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression and activity of heterologous hydroxyisocaproate dehydrogenases in Synechocystis sp. PCC 6803 ΔhoxYH - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chromatographyonline.com [chromatographyonline.com]

Stereochemistry of (R)-Leucic Acid versus (S)-Leucic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucic acid, or 2-hydroxy-4-methylpentanoic acid, a metabolite of the branched-chain amino acid leucine (B10760876), exists as two stereoisomers: (R)-Leucic acid and (S)-Leucic acid. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that lead to significant differences in their biological activities and interactions with chiral environments. This technical guide provides an in-depth exploration of the stereochemistry of (R)- and (S)-Leucic acid, detailing their synthesis, physicochemical properties, distinct biological roles, and the analytical methods for their separation and characterization. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with these molecules.

Introduction

Chirality is a fundamental concept in pharmacology and drug development, as the stereoisomers of a molecule can have profoundly different physiological effects. Leucic acid, a natural product of leucine metabolism, is a prime example of this principle[1][2]. The (S)-enantiomer is a known modulator of muscle protein synthesis, while the (R)-enantiomer has been identified as a metabolite of Lactobacillus that influences lipid metabolism[3][4]. Understanding the unique properties and biological activities of each enantiomer is crucial for their potential therapeutic applications and for elucidating their roles in host-microbe interactions and metabolic regulation.

Physicochemical Properties

The distinct spatial arrangement of the hydroxyl group in (R)- and (S)-Leucic acid gives rise to differences in their interaction with plane-polarized light (optical activity) and their physical properties in a chiral environment. While many of their physical properties are identical in an achiral environment, key differences are summarized below.

| Property | This compound | (S)-Leucic Acid | Racemic (DL)-Leucic Acid |

| Synonyms | D-α-Hydroxyisocaproic acid, (R)-2-hydroxy-4-methylpentanoic acid | L-α-Hydroxyisocaproic acid, (S)-2-hydroxy-4-methylpentanoic acid | α-Hydroxyisocaproic acid, HICA |

| CAS Number | 20312-37-2[5] | 13748-90-8[3] | 498-36-2[2][6] |

| Molecular Formula | C₆H₁₂O₃[5][7] | C₆H₁₂O₃[3] | C₆H₁₂O₃[6] |

| Molecular Weight | 132.16 g/mol [5][7] | 132.16 g/mol [3] | 132.16 g/mol [6] |

| Melting Point | Not widely reported | 78-80 °C[3] | 76 °C[6] |

| Boiling Point | ~251.3 °C (estimated)[8] | Not widely reported | 249 °C[6] |

| Specific Rotation [α] | Not widely reported | -26.3° (c=1 in 1 M NaOH) | 0° |

| Solubility in Water | 165.5 g/L (estimated)[8] | Not widely reported | 886 mg/mL[6] |

| Solubility in DMSO | Not widely reported | 26 mg/mL[9] | Not widely reported |

Synthesis and Enantiomeric Resolution

The synthesis of enantiomerically pure leucic acid typically starts from the corresponding enantiomer of leucine.

Synthesis of this compound from D-Leucine

A common method for the synthesis of this compound involves the diazotization of D-leucine.

Experimental Protocol:

-

Reaction Setup: Dissolve 2.62 g of D-leucine in 30 mL of 1N sulfuric acid in a flask and cool the solution to 0°C in an ice bath.

-

Diazotization: Slowly add a solution of 2.07 g of sodium nitrite (B80452) in 15 mL of water to the stirred D-leucine solution.

-

Reaction: Maintain the reaction mixture at 0°C for 3 hours, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Extraction: Extract the reaction mixture three times with 10 mL of diethyl ether.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the ether layer over anhydrous magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure to yield this compound as a light-yellow solid (yield approx. 2.08 g)[10].

Synthesis of (S)-Leucic Acid from L-Leucine

The synthesis of (S)-Leucic acid can be achieved using a similar diazotization reaction, starting with L-leucine.

Experimental Protocol:

-

Reaction Setup: Dissolve L-leucine in 1N sulfuric acid and cool to 0°C.

-

Diazotization: Slowly add an aqueous solution of sodium nitrite.

-

Reaction: Stir the mixture at 0°C for several hours, followed by stirring at room temperature.

-

Extraction: Extract the product into an organic solvent such as diethyl ether.

-

Washing and Drying: Wash the combined organic extracts with brine and dry over an anhydrous salt.

-

Isolation: Evaporate the solvent to obtain (S)-Leucic acid.

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer, leaving the other unreacted.

Workflow for Enzymatic Resolution:

Caption: Workflow for enzymatic kinetic resolution of racemic leucic acid.

Analytical Methods for Enantiomeric Separation

The separation and quantification of (R)- and (S)-Leucic acid are critical for studying their individual properties and activities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common techniques employed.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol:

-

Column Selection: A polysaccharide-based CSP, such as a cellulose (B213188) or amylose (B160209) derivative, is often effective.

-

Mobile Phase: A typical mobile phase for normal-phase chromatography would be a mixture of hexane (B92381) and a polar modifier like isopropanol (B130326) or ethanol. For reversed-phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) is used. The exact ratio and additives (e.g., trifluoroacetic acid for acidic compounds) need to be optimized.

-

Sample Preparation: Dissolve the leucic acid sample in the mobile phase or a compatible solvent.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a suitable detector (e.g., UV). The two enantiomers will have different retention times.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the non-volatile leucic acid enantiomers must first be converted into volatile derivatives.

Experimental Protocol:

-

Derivatization: A two-step derivatization is common. First, the carboxylic acid is esterified (e.g., with methanol to form the methyl ester). Second, the hydroxyl group is acylated (e.g., with trifluoroacetic anhydride). It is crucial that the derivatization process does not cause racemization.

-

Column Selection: A chiral capillary column, such as one coated with a cyclodextrin (B1172386) derivative, is used to separate the derivatized enantiomers.

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The enantiomers are separated on the chiral column and then detected by the mass spectrometer, which provides both quantification and structural information.

Biological Activities and Signaling Pathways

The stereochemistry of leucic acid dictates its interaction with biological systems, leading to distinct signaling outcomes.

This compound and CD36 Signaling

This compound, a metabolite produced by Lactobacillus, has been shown to promote intestinal fatty acid absorption by upregulating the expression of the scavenger receptor CD36[3].

Signaling Pathway of this compound via CD36:

Caption: Proposed signaling pathway of this compound through the CD36 receptor.

(S)-Leucic Acid and mTORC1 Signaling

(S)-Leucic acid, as a metabolite of leucine, is involved in the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1), a key regulator of muscle protein synthesis[9][11].

Signaling Pathway of (S)-Leucic Acid via mTORC1:

Caption: Activation of the mTORC1 signaling pathway by (S)-Leucic acid.

Implications for Drug Development

The distinct biological activities of (R)- and (S)-Leucic acid highlight the importance of stereochemistry in drug design and development.

-

(S)-Leucic Acid: Its role in promoting muscle protein synthesis makes it a potential therapeutic agent for conditions involving muscle wasting, such as sarcopenia and cachexia.

-

This compound: Its ability to modulate lipid metabolism through CD36 suggests its potential use in addressing metabolic disorders.

The development of stereoselective syntheses and analytical methods is paramount for the production and quality control of enantiomerically pure leucic acid for pharmaceutical applications. Regulatory agencies often require the characterization of individual enantiomers of a chiral drug to ensure safety and efficacy.

Conclusion

This compound and (S)-Leucic acid, while structurally similar, are distinct chemical entities with unique biological functions. The (S)-enantiomer plays a key role in muscle protein synthesis via the mTORC1 pathway, whereas the (R)-enantiomer influences lipid metabolism through the CD36 receptor. A thorough understanding of their stereochemistry, coupled with robust methods for their synthesis and analysis, is essential for advancing their potential therapeutic applications and for elucidating their roles in human physiology and disease. This guide provides a foundational resource for researchers to navigate the complexities of leucic acid stereoisomers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 2-Hydroxyisocaproic acid - Wikipedia [en.wikipedia.org]

- 3. Leucic acid, L- | C6H12O3 | CID 83697 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Specific rotation - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. (+-)-2-Hydroxyisocaproic acid | C6H12O3 | CID 92779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-2-hydroxy-4-methylpentanoic acid | C6H12O3 | CID 439960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Human Metabolome Database: Showing metabocard for D-Leucic acid (HMDB0000624) [hmdb.ca]

- 9. selleckchem.com [selleckchem.com]

- 10. prepchem.com [prepchem.com]

- 11. L-ロイシン - (S)-2-アミノ-4-メチルペンタン酸, L-Leucine [sigmaaldrich.com]

Spectroscopic Profile of (R)-Leucic Acid: A Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-Leucic acid, a significant metabolite of the branched-chain amino acid, leucine. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and metabolomics. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data

The spectroscopic data for this compound is summarized in the following tables. It is important to note that for NMR spectroscopy, the spectra of enantiomers, such as (R)- and (S)-Leucic acid, are identical when recorded in an achiral solvent. The data presented is a compilation from various sources for Leucic acid and its enantiomeric or racemic forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Leucic Acid

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz | Assignment | Solvent |

| 4.22 - 4.37 | m | H-2 | CDCl₃[1] | |

| 1.54 - 1.85 | m | H-3, H-4 | CDCl₃[1] | |

| 0.94 - 1.00 | d | H-5, H-5' | CDCl₃[1] | |

| 4.04 - 4.06 | t | H-2 | Water (pH 7.00)[1] | |

| 1.70 - 1.77 | m | H-4 | Water (pH 7.00)[1] | |

| 1.50 - 1.53 | m | H-3 | Water (pH 7.00)[1] | |

| 0.92 - 0.93 | d | H-5, H-5' | Water (pH 7.00)[1] |

Table 2: ¹³C NMR Spectroscopic Data for Leucic Acid

| Chemical Shift (ppm) | Assignment | Solvent |

| 180.25 | C-1 (COOH) | CDCl₃[1] |

| 68.96 | C-2 (CH-OH) | CDCl₃[1] |

| 43.15 | C-3 (CH₂) | CDCl₃[1] |

| 24.46 | C-4 (CH) | CDCl₃[1] |

| 23.20 | C-5 (CH₃) | CDCl₃[1] |

| 21.41 | C-5' (CH₃) | CDCl₃[1] |

| 185.24 | C-1 (COO⁻) | D₂O (pH 7.4)[2] |

| 73.77 | C-2 (CH-OH) | D₂O (pH 7.4)[2] |

| 46.11 | C-3 (CH₂) | D₂O (pH 7.4)[2] |

| 26.84 | C-4 (CH) | D₂O (pH 7.4)[2] |

| 25.54 | C-5 (CH₃) | D₂O (pH 7.4)[2] |

| 23.52 | C-5' (CH₃) | D₂O (pH 7.4)[2] |

Mass Spectrometry (MS)

Mass spectrometry data for Leucic acid indicates a molecular weight of 132.16 g/mol .[1][2] In positive ion mode using electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed.

Table 3: Mass Spectrometry Data for Leucic Acid

| Parameter | Value | Ionization Mode |

| Molecular Formula | C₆H₁₂O₃ | - |

| Molecular Weight | 132.16 g/mol | - |

| Precursor m/z ([M+H]⁺) | 131.071 | ESI Positive |

Infrared (IR) Spectroscopy

The infrared spectrum of a carboxylic acid such as Leucic acid is characterized by a broad O-H stretching band from the carboxyl group, C-H stretching bands, and a strong C=O stretching band from the carboxyl group.

Table 4: Characteristic IR Absorption Bands for Leucic Acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) |

| 2960 - 2870 | Medium | C-H stretch (Alkyl) |

| 1730 - 1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1250 | Medium | C-O stretch (Carboxylic acid) |

| ~1100 | Medium | C-O stretch (Alcohol) |

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a spectrometer operating at a frequency of 300 MHz or higher.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard for chemical shift referencing.

-

Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR experiments. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is commonly used to simplify the spectrum and enhance sensitivity.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectra. Chemical shifts are reported in parts per million (ppm) relative to the internal standard.

Mass Spectrometry

Mass spectra are typically obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or a mixture of water and acetonitrile, often with a small amount of formic acid to promote protonation.

-

Data Acquisition: The sample solution is infused into the ESI source at a constant flow rate. The mass spectrometer is operated in the positive ion mode to detect the protonated molecule [M+H]⁺. Data is typically acquired over a mass-to-charge (m/z) range of 50-500.

-

Data Analysis: The resulting mass spectrum is analyzed to determine the m/z of the molecular ion and any significant fragment ions.

Infrared (IR) Spectroscopy

Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For solid samples like this compound, the sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment or the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹). The intensity and shape of the bands provide information about the functional groups present in the molecule.

Data Interpretation Workflow

The general workflow for the acquisition and analysis of spectroscopic data is illustrated in the following diagram.

References

A Technical Guide to the Microbial Biosynthesis of (R)-Leucic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Leucic acid, also known as (R)-2-hydroxy-4-methylpentanoic acid, is a chiral α-hydroxy acid and a metabolite of the branched-chain amino acid L-leucine.[1][2] It holds significant interest in the pharmaceutical and nutraceutical industries due to its potential biological activities. The microbial production of this compound presents a promising and sustainable alternative to chemical synthesis, offering the potential for high stereoselectivity and environmentally benign processes. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in microorganisms, detailing the key enzymatic steps, metabolic engineering strategies to enhance production, and relevant experimental protocols.

Core Biosynthesis Pathway

The primary biosynthetic pathway for this compound in microorganisms is a two-step process that begins with the essential amino acid L-leucine.

-

Transamination of L-Leucine to α-Ketoisocaproate (KIC): The initial step involves the removal of the amino group from L-leucine to form its corresponding α-keto acid, α-ketoisocaproate (KIC). This reversible reaction is catalyzed by branched-chain amino acid aminotransferases (BCATs) .[3][4] These enzymes typically utilize α-ketoglutarate as the amino group acceptor, generating glutamate (B1630785) in the process.[3]

-

Stereospecific Reduction of α-Ketoisocaproate to this compound: The final and key stereospecific step is the reduction of the keto group of KIC to a hydroxyl group, yielding this compound. This reaction is catalyzed by an NADH-dependent (R)-2-hydroxyisocaproate dehydrogenase (HicDH) .[5][6] This enzyme exhibits high selectivity for the (R)-enantiomer, ensuring the production of optically pure this compound.

The following diagram, generated using the DOT language, illustrates this core biosynthetic pathway.

References

- 1. phx.phenomenex.com [phx.phenomenex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Engineering of L-amino acid deaminases for the production of α-keto acids from L-amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The conversion of leucine to alpha-ketoisocaproic acid and its metabolic consequences for Escherichia coli K12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 6. elementlabsolutions.com [elementlabsolutions.com]

The Discovery and Scientific Journey of Leucic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucic acid, chemically known as α-hydroxyisocaproic acid (HICA), is a metabolite of the branched-chain amino acid (BCAA) leucine (B10760876). Initially identified as a product of fermentation, its role in human physiology, particularly in muscle metabolism, has garnered significant scientific interest. This technical guide provides a comprehensive overview of the discovery, historical research milestones, and current understanding of leucic acid's biological functions. It details key experimental protocols for its study, presents quantitative data from pivotal research, and visualizes its known signaling pathways, offering a valuable resource for professionals in biomedical research and drug development.

Discovery and History of Research

While the precise moment of its initial discovery is not definitively documented in a singular publication, early research into fermentation processes provided the first scientific descriptions of leucic acid. A significant early mention appears in a 1924 paper detailing the formation of L-leucic acid during the acetone-butyl alcohol fermentation process[1]. This placed the compound within the realm of microbial metabolism.

The history of leucic acid research is intrinsically linked to the study of its parent amino acid, leucine, which was first isolated from cheese in 1819 by the French chemist Joseph Louis Proust. The structural elucidation of leucine in the late 19th century paved the way for understanding its metabolic derivatives.

Subsequent research, particularly in the mid to late 20th century, identified leucic acid as an end-product of leucine metabolism in human tissues, including muscle and connective tissue[2][3]. This discovery shifted the focus of leucic acid research from microbiology to human physiology and its potential roles in health and disease. In recent decades, research has intensified, exploring its purported anti-catabolic and muscle-building properties, as well as its fungicidal activities[4][5]. Its presence has also been noted in various fermented foodstuffs, such as certain cheeses, wines, and soy sauce[2][6].

Physicochemical Properties and Metabolism

Leucic acid is a C6 branched-chain alpha-hydroxy acid. Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-Hydroxy-4-methylpentanoic acid | [4] |

| Other Names | α-Hydroxyisocaproic acid (HICA), Leucic acid | [4] |

| Chemical Formula | C6H12O3 | [4] |

| Molar Mass | 132.16 g/mol | [4] |

| CAS Number | 498-36-2 (racemic) | [4] |

Metabolism of Leucic Acid

Leucic acid is formed from the transamination of leucine to α-ketoisocaproate (KIC), which is then reversibly converted to leucic acid.

Metabolic pathway of Leucic Acid from Leucine.

Biological Functions and Research Findings

Research into the biological effects of leucic acid has primarily focused on its impact on skeletal muscle metabolism. It is often marketed as a dietary supplement for athletes, purported to increase muscle mass and reduce muscle soreness.

Effects on Muscle Protein Metabolism

Studies have investigated the role of leucic acid as an anti-catabolic agent. It has been shown to attenuate muscle protein breakdown and support muscle recovery after periods of immobilization-induced atrophy[7]. A study on soccer players demonstrated that HICA supplementation led to small increases in muscle mass during an intensive training period[2].

However, the effects on muscle protein synthesis are more complex. Some research suggests that while it may not directly stimulate protein synthesis in the same manner as leucine, it can help maintain a positive protein balance by reducing degradation[8][9]. A study on murine C2C12 myotubes found that HICA decreased basal protein synthesis but attenuated myotube atrophy under cachexic conditions by suppressing inflammatory pathways[8].

Signaling Pathways

The molecular mechanisms underlying the effects of leucic acid are still under investigation, but evidence points to the modulation of key signaling pathways involved in muscle metabolism, such as the mTOR and AMPK pathways.

Proposed signaling pathways of Leucic Acid in muscle cells.

Quantitative Data from Key Studies

The following tables summarize quantitative findings from notable studies on leucic acid supplementation.

Table 1: Effects of HICA Supplementation on Body Composition in Soccer Players

| Parameter | HICA Group (change) | Placebo Group (change) | p-value | Reference |

| Lean Body Mass (kg) | +0.4 | -0.15 | <0.01 | [2] |

| Fat Mass (kg) | No significant change | No significant change | - | [2] |

Table 2: Plasma Concentrations of Leucic Acid

| Condition | Plasma HICA Concentration (µmol/L) | Reference |

| Healthy Adults (fasting) | 2.1 ± 0.3 | [2] |

| After HICA Supplementation (1.5g) | Significantly elevated (specific values vary) | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in leucic acid research.

Synthesis of Leucic Acid (α-Hydroxyisocaproic Acid)

This protocol is based on the chemical conversion of leucine.

Materials:

-

L-Leucine

-

Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (B80452) (NaNO₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolve L-leucine in a solution of sulfuric acid.

-

Cool the solution in an ice bath.

-

Slowly add a solution of sodium nitrite to the cooled leucine solution while stirring.

-

Continue stirring in the ice bath for several hours, then allow the reaction to proceed at room temperature.

-

Extract the reaction mixture with diethyl ether.

-

Wash the combined organic layers with brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield leucic acid.

Measurement of Muscle Protein Synthesis in C2C12 Myotubes

This protocol utilizes the deuterium-labeling method.

Materials:

-

C2C12 myotubes

-

Deuterium (B1214612) oxide (D₂O)

-

Cell culture medium and supplements

-

Gas chromatography-mass spectrometry (GC-MS) equipment

Procedure:

-

Culture C2C12 myoblasts and differentiate them into myotubes.

-

Incubate the myotubes in a medium containing a known enrichment of D₂O for a specified period.

-

Harvest the cells and hydrolyze the cellular proteins into their constituent amino acids.

-

Derivatize the amino acids for GC-MS analysis.

-

Measure the deuterium enrichment in a non-essential amino acid (e.g., alanine) in the protein hydrolysate using GC-MS.

-

Calculate the fractional protein synthesis rate based on the rate of deuterium incorporation.

Western Blot Analysis for Signaling Proteins (e.g., iNOS)

Materials:

-

C2C12 myotube lysates

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes

-

Primary antibody specific for the target protein (e.g., anti-iNOS)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse C2C12 myotubes and determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

Measurement of IL-6 Production by ELISA

Materials:

-

Cell culture supernatant from C2C12 myotubes

-

IL-6 ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and standards)

-

Microplate reader

Procedure:

-

Coat a 96-well plate with the IL-6 capture antibody.

-

Block the plate to prevent non-specific binding.

-

Add standards and cell culture supernatants to the wells and incubate.

-

Wash the wells and add the biotinylated detection antibody.

-

Wash the wells and add streptavidin-HRP.

-

Wash the wells and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of IL-6 in the samples based on the standard curve.

Experimental and Logical Workflows

The following diagram illustrates a typical experimental workflow for investigating the effects of leucic acid on muscle cells.

Experimental workflow for studying Leucic Acid effects.

Conclusion and Future Directions